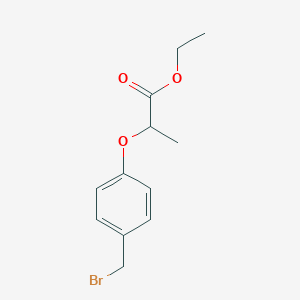











|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH:7]([CH3:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:4][CH:3]=1.N(C(C)(C)C#N)=NC(C)(C)C#N.[Br:28]Br>C(Cl)(Cl)Cl>[Br:28][CH2:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][CH:7]([CH3:13])[C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:4][CH:3]=1
|


|
Name
|
|
|
Quantity
|
17 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(OC(C(=O)OCC)C)C=C1
|
|
Name
|
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
5.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
catalyst
|
|
Quantity
|
0.2 g
|
|
Type
|
catalyst
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the solution was heated to its boiling point
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was again heated to its boiling point
|
|
Type
|
TEMPERATURE
|
|
Details
|
more and was then cooled to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
The resulting reddish-brown solution was extracted three times with 100 ml each of a saturated aqueous sodium bicarbonate solution
|
|
Type
|
EXTRACTION
|
|
Details
|
the combined aqueous extracts were extracted twice with 50 ml each of methylene chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic extracts were dried over sodium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
The methylene chloride was now distilled off in a water
|
|
Type
|
CUSTOM
|
|
Details
|
the liquid evaporation residue
|
|
Type
|
DISTILLATION
|
|
Details
|
was fractionally distilled in an oil pump vacuum
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC1=CC=C(OC(C(=O)OCC)C)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |